Cyclamate calcium dihydrate

Übersicht

Beschreibung

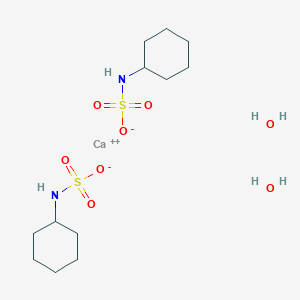

Cyclamate calcium dihydrate, also known as calcium cyclohexanesulfamate dihydrate, is a calcium salt of cyclamic acid. It is widely recognized as an artificial sweetener, approximately 30 times sweeter than sucrose. This compound is often used in combination with other artificial sweeteners to mask off-tastes and enhance sweetness.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclamate calcium dihydrate is synthesized by reacting cyclohexylamine with sulfamic acid or sulfur trioxide to form cyclamic acid. The cyclamic acid is then neutralized with calcium hydroxide to produce calcium cyclamate. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

Cyclohexylamine Reaction: Cyclohexylamine is reacted with sulfamic acid or sulfur trioxide to form cyclamic acid.

Neutralization: The cyclamic acid is neutralized with calcium hydroxide to form calcium cyclamate.

Crystallization: The resulting solution is cooled to crystallize the calcium cyclamate dihydrate.

Purification: The crystals are filtered, washed, and dried to obtain pure this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclamate calcium dihydrate primarily undergoes hydrolysis and desulfonation reactions.

Common Reagents and Conditions:

Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form cyclohexylamine and sulfamic acid.

Desulfonation: Certain intestinal bacteria can desulfonate cyclamate to produce cyclohexylamine.

Major Products:

Cyclohexylamine: Formed through hydrolysis and desulfonation.

Sulfamic Acid: Formed as a byproduct during hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Safety

Cyclamate calcium dihydrate is known for its high sweetness potency, being 30-50 times sweeter than sucrose. Its stability under heat makes it suitable for cooking and baking . However, safety concerns have historically limited its use in certain regions, notably the United States where it remains banned due to potential carcinogenic effects observed in animal studies .

Food Industry Applications

-

Sweetener in Food Products

- Usage : Cyclamate is often used in combination with other sweeteners like saccharin to enhance sweetness while masking undesirable flavors. The typical blend is 10 parts cyclamate to 1 part saccharin .

- Products : It is commonly found in diet sodas, sugar-free candies, and baked goods. Its low-calorie profile makes it appealing for weight management products.

- Flavor Enhancer

- Stability and Heat Resistance

Pharmaceutical Applications

- Masking Bitter Tastes

- Formulation in Dietary Supplements

Case Study 1: Sweetener Efficacy

In a study published by the International Agency for Research on Cancer (IARC), researchers evaluated the effectiveness of cyclamate as a sweetener in various formulations. The findings indicated that products containing a cyclamate-saccharin mix were preferred by consumers over those using other artificial sweeteners due to their superior taste profile .

Case Study 2: Safety Assessment

A comprehensive review conducted over several decades assessed the safety of this compound. Although initial studies raised concerns about its carcinogenic potential, subsequent research failed to establish a clear link between cyclamate consumption and cancer risk in humans. The IARC concluded that further research was necessary to fully understand its long-term effects .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Sweetener in diet beverages | Low-calorie alternative |

| Flavor enhancer | Improves taste without calories | |

| Pharmaceutical | Taste masking for medications | Enhances patient compliance |

| Formulation in dietary supplements | Supports low-calorie dietary needs |

Wirkmechanismus

Cyclamate calcium dihydrate exerts its sweetening effect by interacting with taste receptors on the tongue. It binds to the sweet taste receptor, a G-protein coupled receptor, which triggers a signal transduction pathway leading to the perception of sweetness. The compound is stable under heating, making it suitable for use in cooking and baking.

Vergleich Mit ähnlichen Verbindungen

Sodium Cyclamate: Another salt of cyclamic acid, similar in sweetness but with different solubility and stability properties.

Saccharin: Often used in combination with cyclamate to enhance sweetness and mask off-tastes.

Sucralose: A more potent sweetener, but more expensive compared to cyclamate.

Uniqueness: Cyclamate calcium dihydrate is unique due to its stability under heating and its ability to mask off-tastes when used in combination with other sweeteners. It is also less expensive than many other artificial sweeteners, making it a cost-effective option for industrial applications.

Biologische Aktivität

Cyclamate calcium dihydrate, a calcium salt of cyclamic acid, is primarily used as an artificial sweetener. Its biological activity has been the subject of various studies, focusing on its metabolism, potential toxicity, and effects on health. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.

This compound (C₁₂H₂₈CaN₂O₈S₂) is a white, odorless crystalline powder that is highly soluble in water. It is less sweet than sodium cyclamate and is often used in low-sodium products. Upon ingestion, cyclamate is absorbed in the gastrointestinal tract and primarily excreted via urine. Studies indicate that 87-90% of an oral dose can be recovered in urine and feces within four days, with significant interindividual variability in metabolism observed .

Metabolism Pathway:

- Cyclamate is converted to cyclohexylamine by gut microbiota.

- Cyclohexylamine undergoes further metabolism to various metabolites that are excreted in urine .

Acute Toxicity

Research has shown that cyclamate can induce acute drug-induced liver injury (DILI) in animal models. A study established a mouse model where intraperitoneal injection of sodium cyclamate at doses of 6000 mg/kg/day for five days resulted in elevated levels of liver enzymes (ALT and AST), indicating liver damage. The inflammatory markers TNF-α and IL-1β were also significantly increased, suggesting a dose-response relationship between cyclamate exposure and hepatotoxicity .

Long-Term Effects

A study examining the long-term consumption of cyclamate indicated adverse effects on biochemical parameters related to metabolic functions. In both healthy individuals and patients with type 2 diabetes, chronic consumption was associated with increased levels of glycated hemoglobin (HbA1C), malondialdehyde (MDA), and triglycerides (TG). These findings suggest that prolonged exposure to cyclamate may contribute to oxidative stress and metabolic dysfunction .

Case Studies

- Liver Injury Model : In the DILI mouse model, histopathological examination revealed significant hepatocyte damage correlating with increased dosage and treatment duration. The data indicated that the inflammatory response mediated by TNF-α and IL-1β was crucial in the pathogenesis of liver injury caused by sodium cyclamate .

- Human Consumption Study : A controlled study involving male fertility patients showed no significant difference in urinary excretion of cyclamate between cases and controls. However, the conversion rate of cyclamate to cyclohexylamine varied among individuals, suggesting genetic or microbiome-related factors influencing metabolism .

Summary of Findings

Eigenschaften

IUPAC Name |

calcium;N-cyclohexylsulfamate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO3S.Ca.2H2O/c2*8-11(9,10)7-6-4-2-1-3-5-6;;;/h2*6-7H,1-5H2,(H,8,9,10);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTQJTVPZBDPIF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28CaN2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207706 | |

| Record name | Cyclamate calcium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-16-5 | |

| Record name | Cyclamate calcium dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclamate calcium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK71859Z12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.